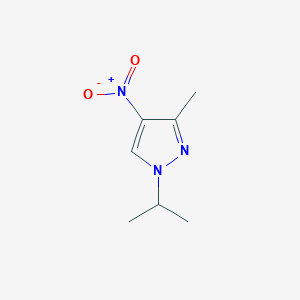
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C6H8ClN3OS . It has a molecular weight of 205.67 g/mol . The IUPAC name for this compound is 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which includes “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide”, has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloroacetamide group .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 83.1 Ų . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel derivatives of 1,3,4-thiadiazol-2-yl acetamide, including compounds related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized using carbodiimide condensation catalysis, showcasing a convenient method for preparing such compounds with confirmed structures through various analyses (Yu et al., 2014).
- The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole, including structures related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was reported, indicating potential antifungal and insecticidal activities (Bing-se, 2013).
Pharmacological Potential
- Certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were designed and synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant in vitro activities and were evaluated for their molecular mechanism of action against COX-2 enzyme (Shkair et al., 2016).
- A study on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, revealed their potential anticancer activities. The compounds were tested against various cancer cell lines, with some showing promising cytotoxic activities (Hamama et al., 2013).
Antitrypanosomal and Antifungal Activities
- Compounds containing 1,3,4-thiadiazole moieties, similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, displayed antitrypanosomal potency in vitro. This indicates the potential use of such compounds in treating diseases caused by Trypanosoma brucei gambiense (Lelyukh et al., 2023).
- In the context of agriculture, certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized and found to have fungicidal activity against rice sheath blight, highlighting their potential application in agricultural pest control (Chen et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCHYYJDLIXCPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342452 |
Source


|
| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
CAS RN |
21521-90-4 |
Source


|
| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)









